REACTION_SMILES
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[C:26](=[O:27])([OH:28])[O-:29].[Cl:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[N:6]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:5][CH2:4]2.[Cl:31][CH2:32][Cl:33].[Na+:30].[O:18]=[C:19]1[N:20]([Br:25])[C:21](=[O:22])[CH2:23][CH2:24]1>>[Cl:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][c:10]1[Br:25])[N:6]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:5][CH2:4]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCc2c(Cl)cccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2c1ccc(Br)c2Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |